Methyl 3-(2-methylidenecyclohexyl)propanoate
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Overview
Description
Methyl 3-(2-methylidenecyclohexyl)propanoate: is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methylidenecyclohexyl)propanoate typically involves the esterification of 3-(2-methylidenecyclohexyl)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-methylidenecyclohexyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Esters with different functional groups.
Scientific Research Applications
Chemistry: Methyl 3-(2-methylidenecyclohexyl)propanoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and is often employed in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed reactions, such as ester hydrolysis by esterases.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of medicinal compounds. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its pleasant odor makes it a valuable ingredient in perfumes and food additives.
Mechanism of Action
The mechanism of action of methyl 3-(2-methylidenecyclohexyl)propanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The cyclohexyl ring and methylene group can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
- Methyl 3-(2-hydroxyphenyl)propanoate
- Ethyl 3-(2-methylidenecyclohexyl)propanoate
- Methyl 3-(2-methylcyclohexyl)propanoate
Comparison:
- Methyl 3-(2-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a methylene group, which affects its reactivity and applications.
- Ethyl 3-(2-methylidenecyclohexyl)propanoate: The ethyl ester has a slightly different odor profile and may have different applications in fragrances.
- Methyl 3-(2-methylcyclohexyl)propanoate: The absence of the methylene group makes this compound less reactive in certain chemical reactions.
Methyl 3-(2-methylidenecyclohexyl)propanoate stands out due to its unique combination of a cyclohexyl ring, methylene group, and ester functionality, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
2359-69-5 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 3-(2-methylidenecyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h10H,1,3-8H2,2H3 |
InChI Key |
YALFRQCLVBNACW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCCC1=C |
Origin of Product |
United States |
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